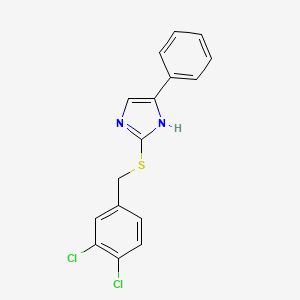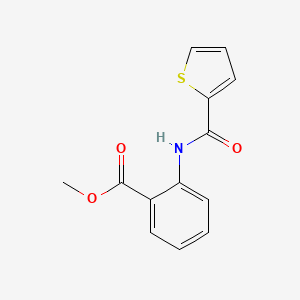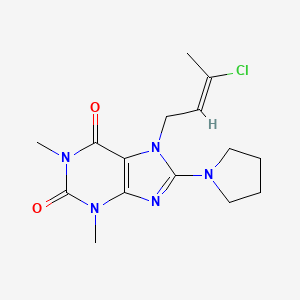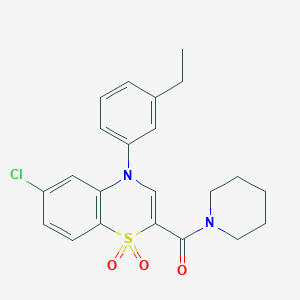
2-((3,4-dichlorobenzyl)thio)-5-phenyl-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-((3,4-dichlorobenzyl)thio)-5-phenyl-1H-imidazole" is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms at non-adjacent positions. Imidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a dichlorobenzyl group and a phenyl group in the compound suggests that it may exhibit unique chemical and physical properties, as well as biological activity.
Synthesis Analysis
The synthesis of imidazole derivatives can be achieved through various methods. For instance, the synthesis of related compounds such as 1-[1-[2-[(3-chlorobenzyl)oxy]phenyl]vinyl]-1H-imidazole hydrochloride has been described, which involves the reaction of chlorobenzyl with an imidazole derivative . Another example is the synthesis of 1-(thienylalkyl)imidazole-2(3H)-thiones, which are synthesized as competitive inhibitors of dopamine beta-hydroxylase, demonstrating the versatility of imidazole synthesis . Additionally, the synthesis of complex imidazole derivatives like 4-(4-Amino-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl-methylene)-2-phenyl-1H-imidazol-5(4H)-one has been achieved in high yield through multi-step reactions . These examples indicate that the synthesis of "2-((3,4-dichlorobenzyl)thio)-5-phenyl-1H-imidazole" would likely involve multiple steps, including the introduction of the dichlorobenzylthio moiety to the imidazole core.
Molecular Structure Analysis
The molecular structure of imidazole derivatives can be confirmed using spectroscopic methods such as NMR and mass spectrometry, as well as X-ray crystallography . For example, the crystal structure of 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole and its chlorophenyl derivative has been elucidated, showing planarity of the imidazo-thiadiazole entity and intramolecular hydrogen bonding . Similarly, the crystal structure of 1-(4-chlorophenyl)-4,5-diphenyl-2-(3,4,5-trimethoxy-phenyl)-1H-imidazole has been determined, revealing a planar conformation of the imidazole ring . These findings suggest that "2-((3,4-dichlorobenzyl)thio)-5-phenyl-1H-imidazole" would also exhibit a planar structure around the imidazole ring, which could be confirmed by similar analytical techniques.
Chemical Reactions Analysis
Imidazole derivatives can participate in various chemical reactions due to the reactivity of the imidazole ring and the substituents attached to it. The reactivity can be influenced by the electronic effects of the substituents, as seen in the synthesis of (E)-N-benzylidene-2-phenyl-1H-benzo[d]imidazo[1,2-a]imidazol-3-amine derivatives catalyzed by thiamine hydrochloride . The presence of a thioether group in "2-((3,4-dichlorobenzyl)thio)-5-phenyl-1H-imidazole" could also affect its reactivity, potentially making it a suitable candidate for further functionalization or as a ligand in coordination chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. For instance, the crystal structure analysis of related compounds provides insights into their solid-state properties, such as hydrogen bonding patterns and molecular packing . The presence of halogen substituents, as in the case of "2-((3,4-dichlorobenzyl)thio)-5-phenyl-1H-imidazole," could lead to additional intermolecular interactions like halogen bonding, which can affect the compound's melting point, solubility, and stability. The electronic properties of the imidazole ring and its substituents can also impact the compound's UV-Vis and fluorescence spectra, making it potentially useful for optical applications.
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Properties
A series of 4,5-diaryl-2-(substituted thio)-1H-imidazoles, closely related to 2-((3,4-dichlorobenzyl)thio)-5-phenyl-1H-imidazole, has been synthesized and evaluated for their potential as anti-inflammatory and analgesic agents. These compounds, including a derivative known as tiflamizole, demonstrated significant potency in rat adjuvant-induced arthritis and mouse phenyl-p-benzoquinone writhing assays, outperforming standard drugs like phenylbutazone and indomethacin (Sharpe et al., 1985).
Antiproliferative Properties and DNA Binding
New diamidino-, diisopropylamidino-, and diimidazolinyl-substituted derivatives of phenyl benzothiazolyl and dibenzothiazolyl furans and thiophenes, akin to the structure of 2-((3,4-dichlorobenzyl)thio)-5-phenyl-1H-imidazole, were prepared and shown to have significant antiproliferative effects on various tumor cell lines. These compounds also demonstrated efficient minor groove binding properties to DNA, suggesting a potential mechanism for their antiproliferative activity (Racané et al., 2010).
Imidazole-Based Medicinal Chemistry
Imidazole rings, central to the structure of 2-((3,4-dichlorobenzyl)thio)-5-phenyl-1H-imidazole, are prevalent in a variety of biologically active compounds. They are known for their ability to bind with enzymes and receptors in biological systems, showcasing diverse bioactivities. Imidazole-based compounds are used to treat various diseases and are increasingly valuable in medicinal chemistry for their therapeutic potency (Zhang et al., 2014).
Corrosion Inhibition
Imidazole derivatives, including structures similar to 2-((3,4-dichlorobenzyl)thio)-5-phenyl-1H-imidazole, have been investigated for their corrosion inhibition properties. Studies involving different imidazole molecules, including those with hydroxyl groups, have demonstrated significant efficiency in inhibiting corrosion, with mechanisms involving both physisorption and chemisorption (Prashanth et al., 2021).
Antifungal Applications
Related imidazole compounds have been synthesized and found effective as antifungal agents. For instance, 1-[1-[2-[(3-chlorobenzyl)oxy]phenyl]vinyl]-1H-imidazole hydrochloride demonstrated high efficacy against guinea pig dermatophytosis when applied topically in cream and gel formulations (Ogata et al., 1983).
Propiedades
IUPAC Name |
2-[(3,4-dichlorophenyl)methylsulfanyl]-5-phenyl-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2S/c17-13-7-6-11(8-14(13)18)10-21-16-19-9-15(20-16)12-4-2-1-3-5-12/h1-9H,10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZXPUQAMFJYKNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2)SCC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3,4-dichlorobenzyl)thio)-5-phenyl-1H-imidazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[(tert-butoxy)carbonyl]amino}-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2500288.png)
![4-chloro-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2500289.png)



![2-(2-Hydroxyethylsulfanyl)-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2500295.png)
![3-{4-[(Propan-2-yl)sulfamoyl]phenyl}prop-2-enoic acid](/img/structure/B2500296.png)
![2-ethoxy-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)nicotinamide](/img/structure/B2500297.png)
![2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2500298.png)
![6-(4-chlorophenyl)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2500303.png)
![N-(3-methoxybenzyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2500304.png)
